6-(Perfluorohexyl)hexyl acetate
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Overview
Description
6-(Perfluorohexyl)hexyl acetate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant hydrophobicity and chemical stability, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Perfluorohexyl)hexyl acetate typically involves the esterification of 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Perfluorohexyl)hexyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecanol and acetic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Conducted in anhydrous conditions using lithium aluminum hydride in a solvent like ether.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the acetate group.
Major Products
Hydrolysis: 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecanol and acetic acid.
Reduction: 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Perfluorohexyl)hexyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of membrane proteins due to its ability to mimic lipid environments.
Medicine: Investigated for its potential use in drug delivery systems owing to its hydrophobic nature.
Industry: Utilized in the production of water-repellent coatings and materials.
Mechanism of Action
The mechanism of action of 6-(Perfluorohexyl)hexyl acetate is primarily related to its hydrophobic and lipophilic properties. The compound can interact with lipid bilayers, altering membrane fluidity and permeability. This interaction is crucial in its applications in drug delivery and membrane protein studies.
Comparison with Similar Compounds
Similar Compounds
7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecanol: The alcohol counterpart of the acetate.
7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecanoic acid: The carboxylic acid derivative.
7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecyl chloride: The chloride derivative.
Uniqueness
6-(Perfluorohexyl)hexyl acetate is unique due to its ester functional group, which imparts distinct reactivity and solubility properties compared to its alcohol, acid, and chloride counterparts. This uniqueness makes it particularly valuable in applications requiring specific chemical interactions and stability.
Properties
IUPAC Name |
7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F13O2/c1-8(28)29-7-5-3-2-4-6-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSXQENHAQHCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F13O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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